molecular formula C16H16N2O3S2 B2712492 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941931-09-5

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2712492
CAS RN: 941931-09-5
M. Wt: 348.44
InChI Key: HPBVHHHVRRLUAO-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as CMFDA, is a chemical compound that has gained attention for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Research has led to the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, including N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, aimed at antimicrobial use. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results. The synthesis involves versatile methodologies to create compounds suitable for use as antimicrobial agents, highlighting the compound's potential in addressing microbial resistance and developing new therapeutic agents (Darwish et al., 2014; Darwish et al., 2014).

Plant Stress Protection

Mefluidide, a compound structurally related to this compound, has demonstrated the capability to protect chilling-sensitive plants like cucumber and corn from chilling injury. This indicates the potential of related compounds in agricultural applications to enhance plant resilience against environmental stresses, thereby contributing to improved crop yield and stability (Tseng & Li, 1984).

Chemical Synthesis and Characterization

The compound has been a focal point in the development of new synthesis methodologies, including the creation of novel heterocyclic compounds with potential antimicrobial properties. These studies involve complex reactions and characterizations, underscoring the compound's utility in expanding the chemical space for therapeutic and other applications. The work includes not only the synthesis of the compound itself but also its derivatives, providing a broad basis for the exploration of new chemical entities with potential utility across various scientific fields (Liu Chang-chu, 2014).

Enzyme Inhibitory and Molecular Docking Studies

N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives, related to the compound , have been synthesized and evaluated for their inhibition potential against various enzymes. These studies contribute to our understanding of molecular interactions and can lead to the development of new therapeutic agents targeting specific biological pathways. The research underscores the compound's role in drug discovery, particularly in identifying new enzyme inhibitors (Virk et al., 2018).

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-10-11(2)22-16(14(10)9-17)18-15(19)8-12-4-6-13(7-5-12)23(3,20)21/h4-7H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBVHHHVRRLUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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